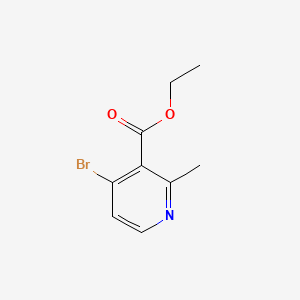

![molecular formula C8H8N2O2 B596648 6-Methoxybenzo[D]oxazol-2-amine CAS No. 13895-08-4](/img/structure/B596648.png)

6-Methoxybenzo[D]oxazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

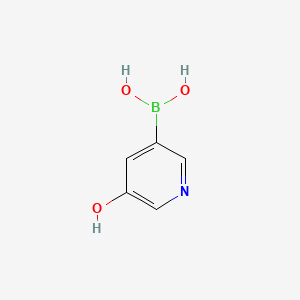

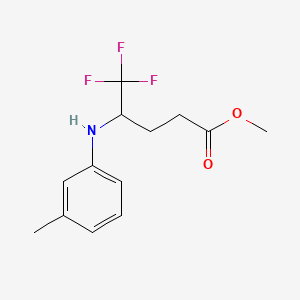

6-Methoxybenzo[D]oxazol-2-amine is a chemical compound with the molecular formula C8H8N2O2 . It is used as an intermediate in the synthesis of various chemical entities .

Synthesis Analysis

The synthesis of 6-Methoxybenzo[D]oxazol-2-amine and its derivatives has been reported in several studies . For instance, one study reported the synthesis of 6-Methoxybenzo[D]oxazol-2-amine derivatives by reacting 2-amino-5-methoxyphenol hydrochloride with urea .Molecular Structure Analysis

The molecular structure of 6-Methoxybenzo[D]oxazol-2-amine consists of a benzoxazole ring with a methoxy group at the 6-position and an amine group at the 2-position .Chemical Reactions Analysis

The chemical reactions involving 6-Methoxybenzo[D]oxazol-2-amine have been studied in the context of its use as an intermediate in the synthesis of various chemical entities .Physical And Chemical Properties Analysis

6-Methoxybenzo[D]oxazol-2-amine has a molecular weight of 164.164. Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area can be found in the ChemSpider database .Scientific Research Applications

Anti-tubercular Agents

Research has identified derivatives of 6-Methoxybenzo[d]oxazol-2-amine as potent anti-tubercular agents. For instance, substituted 5,6-dihydro-8-methoxybenzo[h]quinazolin-2-amine compounds have been synthesized and evaluated against Mycobacterium tuberculosis H37Rv strain. Certain derivatives exhibited significant anti-tubercular activity, indicating their potential as therapeutic agents for tuberculosis without notable cytotoxicity in preliminary tests on THP-1 cells (Maurya et al., 2013).

Anticonvulsant and Neuroprotective Effects

Another study focused on the synthesis of N-(substituted benzothiazol-2-yl)amide derivatives, which were evaluated for their anticonvulsant and neuroprotective effects. A specific compound within this series emerged as a highly effective anticonvulsant in animal models, demonstrating both potent activity and promising neuroprotective effects. This highlights the therapeutic potential of 6-Methoxybenzo[d]oxazol-2-amine derivatives in the treatment of epilepsy and associated neuronal damage (Hassan et al., 2012).

Synthetic Methodologies

The compound has also been central to developing novel synthetic methodologies. A study demonstrated the microwave-assisted synthesis of highly substituted benzo[d]oxazol-5-yl-1H-benzo[d]imidazole derivatives using ionic liquid support. This method offers a novel approach to scaffold diversity, potentially useful in drug discovery programs for various diseases (Chanda et al., 2012).

Anticancer Activity

Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine were synthesized and evaluated for their anticancer activity. These compounds showed potent cytotoxicity against various cancer cell lines, particularly Colo205. One compound, in particular, demonstrated the ability to induce G2/M cell cycle arrest and apoptosis through p53 activation, suggesting a new avenue for cancer therapy targeting the p53 pathway (Kumbhare et al., 2014).

Kinase Inhibition

Compounds derived from 6-Methoxybenzo[d]oxazol-2-amine have been evaluated for their potential as dual inhibitors of CLK1 and DYRK1A kinases, which play crucial roles in cancer and neurodegenerative diseases. Novel synthetic derivatives showed promising inhibitory activity against these kinases, highlighting their potential in developing new therapeutic agents (Loidreau et al., 2013).

Future Directions

Future research on 6-Methoxybenzo[D]oxazol-2-amine could focus on further elucidating its biological activities and potential applications. For instance, one study suggested that N-methylbenzo[D]oxazol-2-amine could be a potential molecule for anthelmintic development . Further studies on the bioavailability, pharmacokinetics, and absorption of this compound could provide information for its future efficacy improvement .

properties

IUPAC Name |

6-methoxy-1,3-benzoxazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMHWUZZUTWZSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(O2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10732643 |

Source

|

| Record name | 6-Methoxy-1,3-benzoxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10732643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxybenzo[D]oxazol-2-amine | |

CAS RN |

13895-08-4 |

Source

|

| Record name | 6-Methoxy-1,3-benzoxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10732643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.